molecular formula C7H4BrF3 B2842079 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene CAS No. 2244083-92-7

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene

Cat. No.: B2842079
CAS No.: 2244083-92-7
M. Wt: 225.008
InChI Key: UVWZGYMGKBZOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and fluoromethyl substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the introduction of bromine and fluorine atoms onto the benzene ring through electrophilic substitution reactions. The reaction typically uses bromine and fluorine sources under controlled conditions to achieve selective substitution.

    Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution and cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products:

    Substituted Aromatics: Resulting from nucleophilic substitution.

    Quinones and Hydro Derivatives: From oxidation and reduction reactions.

    Complex Aromatic Structures: From cross-coupling reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the compound’s electrophilicity, making it more reactive in substitution and cross-coupling reactions. The bromine atom serves as a leaving group, facilitating these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWZGYMGKBZOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.